2,4-Dimethyl-3-heptanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylheptan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-5-6-8(4)9(10)7(2)3/h7-10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCLFHNWSAXNJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941320 | |
| Record name | 2,4-Dimethylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19549-72-5 | |
| Record name | 2,4-Dimethyl-3-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethyl-3-heptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Heptanol,4-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylheptan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20941320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches for 2,4 Dimethyl 3 Heptanol
Organometallic Synthesis Routes
Organometallic reagents are a cornerstone in the synthesis of alcohols, providing a powerful tool for carbon-carbon bond formation. The generation of 2,4-dimethyl-3-heptanol is a prime example of these applications, primarily utilizing Grignard reagents to construct the target molecule's carbon skeleton.
Grignard Reaction Protocols for Alkyl Heptanols
The Grignard reaction is a versatile and widely employed method for preparing secondary alcohols. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a ketone. adichemistry.com
The synthesis of this compound via a Grignard reaction begins with the precursor ketone, 2,4-dimethyl-3-heptanone (B91281) . nist.gov The Grignard reagent used is a methylmagnesium halide, typically methylmagnesium bromide or methylmagnesium chloride . google.com The reaction proceeds by the nucleophilic attack of the methyl group from the Grignard reagent on the carbonyl carbon of 2,4-dimethyl-3-heptanone. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final alcohol product.
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, and reaction time.
Solvents: Anhydrous ether solvents are essential for the formation and stability of the Grignard reagent. adichemistry.com Tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used. researchgate.net While some reactions show no product formation in THF, carrying out the reaction in diethyl ether can result in a 92% yield. researchgate.net
Temperature: The addition of the ketone to the Grignard reagent is typically performed at controlled temperatures, often between 20–60°C. google.com This control is necessary to manage the exothermic nature of the Grignard reaction.
Reaction Time: The dropwise addition of 2,4-dimethyl-3-heptanone is usually carried out over several hours (e.g., 2–5 hours) to maintain control over the reaction rate and temperature. google.com
Work-Up: After the addition is complete, the reaction is quenched with a dilute acid, such as 20% acetic acid, to neutralize the reaction and protonate the alkoxide intermediate. The final product is then purified, typically by distillation.
Stringent anhydrous conditions must be maintained throughout the process, as Grignard reagents are highly reactive towards protic compounds like water, which would lead to their decomposition. adichemistry.com
| Grignard Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| CH₃MgCl | THF | 40 | 85 |
| CH₃MgBr | Diethyl ether | 25 | 89 |
| Not Specified | Diethyl ether | Not Specified | 92 |
Data adapted from multiple sources for illustrative purposes. researchgate.net
The carbonyl carbon in the precursor, 2,4-dimethyl-3-heptanone, is a prochiral center. The nucleophilic addition of the methyl group from the Grignard reagent can occur from either face of the planar carbonyl group with nearly equal probability. adichemistry.com This results in the formation of a new stereocenter at the C3 position. Consequently, the product, this compound, is formed as a mixture of diastereomers (specifically, a racemic mixture). adichemistry.com Studies have shown that while yields can be high, the diastereoselectivity of this reaction can be low, with one report indicating a diastereomeric ratio (dr) of 24:76 when the reaction is conducted in diethyl ether. researchgate.net
Reduction Strategies for Ketone Precursors
An alternative synthetic route to this compound involves the reduction of the corresponding ketone precursor. This method avoids the formation of a new carbon-carbon bond and instead focuses on the conversion of the carbonyl group to a hydroxyl group.
Catalytic hydrogenation is a highly effective method for the reduction of ketones to secondary alcohols. This process involves the reaction of 2,4-dimethyl-3-heptanone with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com
Catalysts: Common catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. More specialized catalysts, such as certain cobalt complexes, have also demonstrated high efficacy, achieving a 97% yield.
Reaction Conditions: The reaction is typically carried out in a solvent such as THF or ethanol (B145695) at temperatures ranging from 20–60°C and under hydrogen pressures of 1–5 atm. The choice of solvent can influence the reaction kinetics and ease of product isolation.
Purification: Following the reaction, the solid catalyst is removed by filtration, and the resulting this compound is purified by distillation or chromatography.
This method is often preferred for industrial-scale production due to its high yields, the reusability of the catalyst, and generally milder reaction conditions compared to some organometallic routes.
| Catalyst | Temperature (°C) | Pressure (atm) | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd/C (5%) | 50 | 3 | THF | 92 |
| Raney Ni | 60 | 5 | Ethanol | 88 |
| LNHC/CoCl₂ | 20 | 30 (Torr) | THF | 97 |
Data sourced from a study on structurally similar ketones and industrial protocols.
Metal Catalysts and Hydrogenation Conditions
The synthesis of this compound can be achieved through the hydrogenation of its corresponding ketone, 2,4-dimethyl-3-heptanone. This process involves the use of metal catalysts to facilitate the addition of hydrogen across the carbonyl group.
Detailed Research Findings: Catalytic hydrogenation is a cornerstone of industrial chemistry for the reduction of ketones to alcohols. The choice of catalyst and reaction conditions is critical to achieving high yields and selectivity, particularly with sterically hindered ketones like 2,4-dimethyl-3-heptanone.
Catalyst Systems: Common catalysts for ketone hydrogenation include precious metals like ruthenium (Ru), rhodium (Rh), and iridium (Ir), often supported on materials like carbon. researchgate.net Non-precious metal catalysts based on iron (Fe), cobalt (Co), and manganese (Mn) are gaining attention as more sustainable alternatives. rsc.org For instance, well-defined iron(II) PNP pincer complexes have proven to be efficient catalysts for the hydrogenation of various ketones to alcohols under mild conditions, such as at room temperature and 5 bar of hydrogen pressure. acs.org
Reaction Conditions: The reaction is typically performed in an alcoholic solvent, with ethanol often being the solvent of choice. acs.org The presence of a base, such as potassium tert-butoxide (KOtBu), is often required to activate the catalyst. acs.org For asymmetric hydrogenation, which produces a specific stereoisomer of the alcohol, chiral ligands are incorporated into the catalyst structure. These reactions can achieve high enantioselectivity (ee), often exceeding 90%. rsc.orgrsc.org
| Catalyst Type | Examples | Typical Conditions | Key Features |
|---|---|---|---|
| Precious Metal Catalysts | Ru, Rh, Ir complexes with chiral ligands (e.g., TsDPEN, MsDPEN) | Neutral to slightly acidic or basic media, H2 pressure (e.g., 15-30 bar) | High activity and enantioselectivity for a wide range of ketones. researchgate.netnih.gov |
| Non-Precious Metal Catalysts | Fe, Co, Mn pincer complexes | Mild conditions (e.g., room temp, 5 bar H2), alcoholic solvent, base co-catalyst | More sustainable and cost-effective; good to excellent yields and selectivity. rsc.orgacs.org |
Reductive Agents in Tertiary Alcohol Synthesis (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride)
Complex metal hydrides like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for the reduction of ketones to alcohols in a laboratory setting. libretexts.org
Detailed Research Findings: These reagents act as a source of a hydride ion (H⁻), which nucleophilically attacks the electrophilic carbonyl carbon of the ketone. chemistrysteps.com
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a very powerful and non-selective reducing agent. harvard.eduumn.edu It readily reduces ketones, aldehydes, esters, and carboxylic acids. libretexts.orgumn.edu Due to its high reactivity, it reacts violently with protic solvents like water and alcohols, necessitating the use of anhydrous solvents like diethyl ether or tetrahydrofuran (THF). chemistrysteps.comharvard.edu
Sodium Borohydride (NaBH₄): NaBH₄ is a much milder and more selective reducing agent compared to LiAlH₄. umn.edumasterorganicchemistry.com It effectively reduces aldehydes and ketones but typically does not react with esters or carboxylic acids under standard conditions. harvard.edumasterorganicchemistry.com Its lower reactivity allows for its use in protic solvents such as methanol (B129727) and ethanol. libretexts.org However, the reduction of sterically hindered ketones with NaBH₄ can be slow. sci-hub.se
The synthesis of this compound from 2,4-dimethyl-3-heptanone would yield a secondary alcohol, not a tertiary one as the section title implies. To synthesize a tertiary alcohol like this compound using these reducing agents, one would typically start from a different precursor, such as an ester, which LiAlH₄ can reduce. However, the most direct route to a tertiary alcohol using a carbonyl compound is the Grignard reaction.
| Reducing Agent | Reactivity | Selectivity | Solvent Compatibility | Functional Groups Reduced |
|---|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | High / Strong harvard.edu | Low / Non-selective harvard.edu | Anhydrous aprotic (e.g., ether, THF) chemistrysteps.com | Aldehydes, Ketones, Esters, Carboxylic Acids libretexts.orgumn.edu |
| Sodium Borohydride (NaBH₄) | Low / Mild umn.edu | High / Selective masterorganicchemistry.com | Protic (e.g., methanol, ethanol) libretexts.org | Aldehydes, Ketones masterorganicchemistry.com |
Emerging Synthetic Approaches for Branched Heptanols
Acid-Catalyzed Hydration of Related Alkene Precursors
The acid-catalyzed hydration of an alkene is a classic method for preparing alcohols. libretexts.org To synthesize this compound, a potential alkene precursor would be 2,4-dimethyl-3-heptene or 2,4-dimethyl-2-heptene.
Detailed Research Findings: This reaction involves the addition of water across the double bond of an alkene in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). libretexts.org The mechanism proceeds through the formation of a carbocation intermediate. chemistrysteps.com
Protonation: The alkene's pi bond attacks a proton (H⁺) from the acid, forming a carbocation on the more substituted carbon atom (Markovnikov's rule). leah4sci.com
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation. chemistrysteps.com
Deprotonation: Another water molecule removes a proton from the resulting oxonium ion to yield the neutral alcohol and regenerate the acid catalyst. libretexts.org
A significant challenge in this method is the potential for carbocation rearrangements. masterorganicchemistry.com If the initially formed carbocation can rearrange to a more stable one (e.g., a secondary to a tertiary carbocation) via a hydride or alkyl shift, a mixture of alcohol products will be formed. masterorganicchemistry.com For the synthesis of this compound, protonation of 2,4-dimethyl-2-heptene would lead to a tertiary carbocation at the C3 position, which would then be attacked by water to form the desired product without rearrangement. However, starting from 2,4-dimethyl-3-heptene would likely lead to a mixture of products due to rearrangements.
| Aspect | Description | Relevance to this compound |
|---|---|---|
| Regioselectivity | Follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond. leah4sci.com | Predicts the formation of the tertiary alcohol from an appropriately substituted alkene. |
| Carbocation Intermediate | The reaction proceeds via a planar carbocation, leading to a racemic mixture if a new chiral center is formed. chemistrysteps.com | The C3 of this compound is a chiral center; thus, a racemic mixture would be expected. |
| Rearrangements | Carbocations can rearrange to more stable forms, leading to undesired products. masterorganicchemistry.com | Careful selection of the alkene precursor (e.g., 2,4-dimethyl-2-heptene) is crucial to avoid rearrangements. |
Asymmetric Synthesis Methodologies Relevant to Chiral Alcohols
The synthesis of a single enantiomer of a chiral alcohol like this compound is of great interest, particularly for pharmaceutical applications. researchgate.net The asymmetric synthesis of tertiary alcohols is challenging due to steric hindrance around the reaction center. researchgate.netchinesechemsoc.org
Detailed Research Findings: Several strategies have been developed to address this challenge:
Catalytic Asymmetric Addition to Ketones: This is a highly desirable route. It involves reacting a ketone with a carbon nucleophile in the presence of a chiral catalyst. researchgate.net For example, chiral ligands can be used to direct the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. rsc.org Nickel(II)-catalyzed asymmetric alkenylation and arylation of ketones with organoboron reagents is another reported method. researchgate.net
Asymmetric Hydrogenation: As mentioned in section 2.1.2.2, the use of chiral catalysts (e.g., Ru, Ir, or Mn complexes with chiral ligands) for the hydrogenation of prochiral ketones is a powerful method for producing chiral secondary alcohols. researchgate.netrsc.orgnih.gov While this directly produces secondary alcohols, subsequent reactions can convert them into chiral tertiary alcohols.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. For instance, sulfoxide (B87167) chiral auxiliaries have been used to control the asymmetric addition of organometallic reagents to ketones, generating tertiary alcohols in diastereomerically and enantiomerically pure forms. nih.gov
Biocatalysis: Enzymes, such as aldolases or lipases, can be used to catalyze the formation of chiral tertiary alcohols with high enantioselectivity under mild conditions. researchgate.net This approach offers a sustainable alternative to traditional chemical synthesis. researchgate.net
Comparative Analysis of Synthetic Efficiency and Scalability
When evaluating synthetic routes, particularly for industrial applications, efficiency and scalability are paramount. The Grignard reaction, catalytic hydrogenation, and alkene hydration each present distinct advantages and disadvantages.
Detailed Research Findings:
Grignard Reaction: This is a classic and versatile method for forming C-C bonds and synthesizing tertiary alcohols from ketones. smolecule.com It can be highly efficient on a lab scale. However, scalability is often limited by the exothermic nature of the reaction, which requires careful temperature control and controlled addition rates. The reaction is also highly sensitive to moisture, requiring anhydrous conditions.
Catalytic Hydrogenation: This method is often highly efficient and scalable, making it attractive for industrial processes. The use of catalysts, especially non-precious metal catalysts, can make the process more cost-effective and sustainable. rsc.orgacs.org Asymmetric hydrogenation, in particular, offers a direct and atom-economical route to chiral alcohols with high enantiopurity, which is a significant advantage. researchgate.netnih.gov The main challenges can be catalyst cost (for precious metals), sensitivity to impurities, and the need for high-pressure equipment.
Acid-Catalyzed Hydration: This method can be efficient for simple, non-rearranging alkenes. However, its industrial applicability is often limited by the potential for side reactions, including carbocation rearrangements and polymerization, which can lead to complex product mixtures and lower yields. masterorganicchemistry.com The use of strong, corrosive acids also presents handling and equipment challenges on a large scale.
| Synthetic Route | Efficiency & Yield | Scalability | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Grignard Reaction | Can be high, but sensitive to conditions. | Challenging due to exothermicity and moisture sensitivity. | Versatile for C-C bond formation. | Requires strict anhydrous conditions; temperature control is critical. |
| Catalytic Hydrogenation | Generally high yield and atom-economical. | Good; widely used in industry. | High efficiency; direct route to chiral alcohols via asymmetric catalysis. researchgate.netnih.gov | Catalyst cost/sensitivity; may require high-pressure equipment. |
| Acid-Catalyzed Hydration | Variable; can be low due to side reactions. | Limited by side reactions and corrosion issues. | Uses inexpensive reagents (water, acid). libretexts.org | Prone to carbocation rearrangements; corrosive. masterorganicchemistry.com |
Stereochemical Investigations and Isomeric Considerations
Diastereoisomeric Forms of 2,4-Dimethyl-3-heptanol
This compound exists as two pairs of enantiomers, which are diastereomeric to each other. These are designated as the erythro and threo forms.
The erythro and threo diastereomers of this compound possess distinct physical and spectroscopic properties due to their different spatial arrangements. In a Fischer projection, the erythro isomer has similar groups on the same side, while the threo isomer has them on opposite sides. byjus.com These structural differences lead to variations in properties such as melting points, boiling points, and chromatographic retention times, which can be exploited for their separation and characterization. byjus.com
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in distinguishing between these diastereomers. For instance, ¹H and ¹³C NMR spectroscopy can reveal differences in chemical shifts and coupling constants for the protons and carbons near the chiral centers. aip.org High-resolution NMR has been used to determine the ratio of erythro to threo conformers in samples. aip.org Gas chromatography, particularly with chiral stationary phases, allows for the separation and quantification of the individual diastereomers. acs.org
It is common for this compound to be supplied as a mixture of its erythro and threo diastereomers for research purposes. scbt.com
The specific three-dimensional arrangement of atoms in the erythro and threo diastereomers significantly influences their interactions with other molecules, including biological receptors. Stereochemistry is a critical factor in the biological activity of many compounds, as enzymes and receptors are often chiral and will interact differently with each stereoisomer. ontosight.ai
In the context of insect pheromones, where stereoisomerism is often crucial for receptor binding and subsequent behavioral responses, the ratio of diastereomers can be critical. jst.go.jp For example, research on related compounds like 4-methyl-3-heptanol (B77350), a component of aggregation pheromones in bark beetles, has demonstrated that different stereoisomers can elicit different behavioral responses. researchgate.netuchicago.edu This highlights the general principle that the biological function of a chiral molecule can be highly dependent on its specific stereochemical configuration. While direct studies on the differential biological activities of the erythro and threo isomers of this compound are not extensively detailed in the provided results, the principles established for similar chiral molecules strongly suggest that such differences likely exist.
Chiral Properties and Enantiomeric Purity Assessment
As a chiral molecule, this compound can rotate the plane of polarized light, a property known as optical activity. ontosight.ai Each enantiomer will rotate light to an equal but opposite degree. The assessment of enantiomeric purity, or enantiomeric excess (ee), is crucial for understanding the biological activity and for applications where a specific stereoisomer is required. rsc.orggoogle.com
Several methods are employed to determine the enantiomeric purity of chiral compounds like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, is a powerful technique for separating and quantifying enantiomers. rsc.org Another approach involves the use of chiral resolving agents to convert the enantiomers into diastereomers, which can then be separated by standard chromatographic or crystallization techniques. researchgate.net Spectroscopic methods, such as NMR using chiral shift reagents, can also be utilized to differentiate and quantify enantiomers.
Stereochemical Control in the Synthesis of this compound and Analogs
The controlled synthesis of specific stereoisomers of this compound and its analogs is a significant area of research, particularly for producing compounds with desired biological activities. acs.org Asymmetric synthesis strategies are employed to achieve high stereoselectivity. ontosight.ai
One common approach involves the use of chiral auxiliaries or catalysts to direct the formation of a particular stereoisomer. For instance, the synthesis of chiral ketones, which can then be reduced to the corresponding alcohols, has been achieved using methods like the SAMP-/RAMP-hydrazone method. researchgate.net Subsequent reduction of these chiral ketones can lead to the formation of specific diastereomers of the alcohol. researchgate.net
Another strategy is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer. acs.org Enzymatic resolutions, using lipases for instance, are a common and effective method for achieving kinetic resolution of alcohols and their derivatives. acs.orgresearchgate.net The synthesis of related lactones, which share structural similarities, has been accomplished through methods like iodolactonization, demonstrating the diverse synthetic routes available for controlling stereochemistry in such molecules. tandfonline.com
The ability to selectively synthesize or separate the different stereoisomers of this compound is essential for detailed studies of their individual properties and biological functions.
Chemical Reactivity and Transformation Pathways
Oxidation Reactions of the Secondary Alcohol Moiety
The oxidation of secondary alcohols is a fundamental reaction in organic chemistry, yielding ketones as the primary product. libretexts.orgbyjus.com In the case of 2,4-Dimethyl-3-heptanol, this transformation is both efficient and predictable.
The oxidation of this compound regioselectively targets the secondary alcohol moiety, converting it into a carbonyl group. This reaction specifically yields 2,4-Dimethyl-3-heptanone (B91281) . Because this compound is a secondary alcohol, the oxidation process stops at the ketone stage, as further oxidation would necessitate the cleavage of a carbon-carbon bond, which requires significantly more energy. byjus.comchemguide.co.uk The presence of a hydrogen atom on the carbon bearing the hydroxyl group is essential for the oxidation to proceed. byjus.comchemguide.co.uk
A variety of oxidizing agents can be employed to convert secondary alcohols into ketones. libretexts.orgchemistrysteps.com The choice of reagent often depends on the desired reaction conditions (e.g., mild vs. strong) and the presence of other functional groups in the molecule.
Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent/System | Description |
|---|---|
| Chromic Acid (Jones Reagent) | Prepared by adding chromium trioxide (CrO₃) to aqueous sulfuric acid, this is a strong oxidizing agent. libretexts.orgchemistrysteps.com |
| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that oxidizes secondary alcohols to ketones effectively. libretexts.orgchemistrysteps.com |
| Potassium Permanganate (KMnO₄) | A powerful oxidizing agent, typically used in basic aqueous solutions. libretexts.orgwikipedia.org |
| Dess-Martin Periodinane (DMP) | A mild oxidant that allows for the conversion of alcohols to ketones under gentle, room-temperature conditions. chemistrysteps.comwikipedia.org |
| Swern Oxidation | Utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, operating at low temperatures. chemistrysteps.com |
The mechanism for many of these oxidations, particularly with chromium-based reagents, generally involves two key steps. First, the alcohol's oxygen atom attacks the oxidant (e.g., chromium) to form an intermediate, such as a chromate (B82759) ester. libretexts.orgrutgers.edu In the second step, a base removes the proton from the carbon attached to the oxygen, leading to an elimination reaction that forms the carbon-oxygen double bond of the ketone. chemistrysteps.com
Reduction Pathways to Corresponding Alkane Derivatives
Directly reducing an alcohol to its corresponding alkane is generally challenging because the hydroxyl group is a poor leaving group. rutgers.eduunacademy.com Therefore, the reduction of this compound to 2,4-dimethylheptane typically proceeds through a two-step sequence. unacademy.comchem-station.com
Conversion to a Better Leaving Group : The hydroxyl group is first converted into a group that is more easily displaced. A common strategy is to react the alcohol with tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) to form a tosylate ester. Tosylates are excellent leaving groups. rutgers.edulibretexts.org
Reduction of the Intermediate : The resulting tosylate is then reduced using a strong hydride-donating reagent, such as lithium aluminum hydride (LiAlH₄). chem-station.comlibretexts.org The hydride ion (H⁻) acts as a nucleophile, displacing the tosylate group in a nucleophilic substitution reaction to yield the final alkane. unacademy.comchem-station.com
Alternative methods include the Barton-McCombie deoxygenation, a free-radical based approach. chem-station.com
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group of an alcohol is a poor leaving group (OH⁻), making direct nucleophilic substitution difficult. libretexts.orgmsu.edu To facilitate substitution reactions on this compound, the -OH group must first be activated.
This activation can be achieved in two primary ways:
Protonation in Strong Acid : In the presence of strong hydrohalic acids (like HBr or HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This creates a much better leaving group (H₂O). The subsequent departure of a water molecule generates a carbocation at the C3 position, which is then attacked by a halide ion (e.g., Br⁻). As a secondary alcohol, this reaction can proceed via an Sₙ1 mechanism. csueastbay.edulibretexts.org The use of a Lewis acid like zinc chloride (ZnCl₂) can also facilitate this reaction with HCl. libretexts.org
Conversion to a Sulfonate Ester : As mentioned in the reduction pathway, converting the alcohol to a tosylate or mesylate creates an excellent leaving group. This allows for Sₙ2 reactions with a wide range of good nucleophiles, without the need for strongly acidic conditions and avoiding potential carbocation rearrangements associated with Sₙ1 pathways. rutgers.educsueastbay.edu
Role as an Intermediate in Multi-step Organic Synthesis
This compound serves as a valuable intermediate in multi-step organic synthesis, providing a scaffold for the construction of more complex molecules. ontosight.ai Its utility stems from the reactivity of its hydroxyl group, which can be transformed into other functional groups like ketones or halides, or eliminated to form an alkene. These transformations allow chemists to build upon its carbon skeleton, incorporating new functionalities and extending the carbon chain. This makes it a useful starting material or intermediate in the synthesis of fine chemicals, such as fragrances and potential pharmaceutical compounds. ontosight.aiontosight.ai
Derivatization Strategies for Advanced Functionalization
Derivatization of the hydroxyl group in this compound is a key strategy for advanced functionalization. nih.gov This process involves converting the -OH group into another functional group, which can serve several purposes: it can introduce a new reactive handle for subsequent reactions, alter the molecule's physical properties, or attach a tag for analytical detection. nih.govresearchgate.net
Common derivatization reactions for alcohols include:
Esterification : Reaction with acyl chlorides or acid anhydrides converts the alcohol into an ester. This is a widely used method for protecting the hydroxyl group or for introducing specific molecular fragments. nih.govresearchgate.net
Formation of Sulfonate Esters : As discussed previously, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) yields sulfonate esters. This not only prepares the alcohol for substitution and elimination reactions but is also a form of functionalization itself. nih.gov
Reaction with Isocyanates : Alcohols react with isocyanates to form carbamates (urethanes), introducing a nitrogen-containing functional group into the molecule. researchgate.net
These derivatization strategies significantly expand the synthetic utility of this compound, allowing it to be integrated into a broader range of complex molecular architectures. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,4-Dimethyl-3-heptanone |
| 2,4-dimethylheptane |
| Acetic acid |
| Acid anhydrides |
| Acyl chlorides |
| Carbamates (Urethanes) |
| Carbon |
| Chromium trioxide |
| Dess-Martin periodinane (DMP) |
| Dimethyl sulfoxide (DMSO) |
| Esters |
| Isocyanates |
| Ketone |
| Lithium aluminum hydride |
| Mesyl chloride |
| Oxalyl chloride |
| p-toluenesulfonyl chloride (tosyl chloride) |
| Potassium permanganate |
| Pyridine |
| Pyridinium chlorochromate (PCC) |
| Sulfonate esters |
| Sulfonyl chlorides |
| Sulfuric acid |
| Tosylates |
| Water |
Biological Activities and Mechanistic Studies of 2,4 Dimethyl 3 Heptanol
Antimicrobial Efficacy and Underlying Mechanisms
There is currently no available research on the antimicrobial properties of 2,4-Dimethyl-3-heptanol.
Inhibition of Bacterial Growth Against Pathogens
Information regarding the inhibitory effects of this compound on the growth of any bacterial pathogens is not present in the current body of scientific literature.
Minimum Inhibitory Concentration (MIC) Determinations
No studies have been published that determine the Minimum Inhibitory Concentration (MIC) of this compound against any microorganism.
Antioxidant Potential and Free Radical Scavenging Activity
The antioxidant potential of this compound has not been evaluated in any published scientific studies.
In Vitro Antioxidant Assays (e.g., DPPH Radical Scavenging)
There are no records of this compound being tested in any in vitro antioxidant assays, including the DPPH radical scavenging assay.
Protective Effects Against Oxidative Stress-Related Phenomena
Research on any protective effects of this compound against oxidative stress-related phenomena is currently absent from scientific databases.
Cytotoxicity and Cellular Interactions
The cytotoxic effects and interactions of this compound with cellular systems have not been a subject of scientific investigation. Consequently, there is no data available on its potential toxicity to cells or its mechanisms of cellular interaction.
Interactions within Biological Systems and Metabolic Pathways
The study of how a chemical compound interacts with biological systems is fundamental to understanding its potential effects. For this compound, this would involve examining its influence on cellular machinery and its metabolic fate.
Influence on Enzymatic Activities and Biochemical Pathways
At present, there are no specific studies available that detail the influence of this compound on enzymatic activities or biochemical pathways. Research in this area would typically investigate whether the compound acts as a substrate or an inhibitor for various enzymes, particularly those involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase. Understanding these interactions is crucial for determining the compound's potential physiological effects.
Hydrogen Bonding Interactions with Biomolecules
The molecular structure of this compound includes a hydroxyl (-OH) group, which has the capacity to act as both a hydrogen bond donor and acceptor. nih.gov This property suggests that it could form hydrogen bonds with various biomolecules, including proteins and nucleic acids. However, specific research detailing these interactions is not currently available in the scientific literature. Such studies would be essential to elucidate the compound's mechanism of action at a molecular level.
| Property | Value |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 4 |
| Data sourced from PubChem nih.gov |
Metabolic Transformations and Fate within Organisms
The metabolic pathway of this compound in living organisms has not been documented. Typically, alcohols are metabolized in the liver through oxidation processes. Research into the metabolic transformations of this specific compound would be necessary to identify its metabolites and understand its clearance from the body.
Pharmacological Research Applications
The potential applications of chemical compounds in pharmacological research are vast, ranging from tools to study metabolic processes to potential therapeutic agents.
Modeling Alcohol Metabolism
Given its structure as a secondary alcohol, this compound could potentially be used as a model substrate to study the enzymes involved in alcohol metabolism. However, there is no current research to indicate its use in this capacity. Such studies would provide insights into the substrate specificity and kinetics of alcohol-metabolizing enzymes.
Exploration of Potential Therapeutic Implications
There is currently no pharmacological research available to suggest any therapeutic implications for this compound. nih.gov Initial exploratory studies would be required to determine if the compound exhibits any biological activity that could be of therapeutic interest.
Comparative Biological Activities with Structurally Related Heptanols (e.g., 2-Heptanol)
While specific biological activity and mechanistic studies on this compound are not extensively documented in publicly available research, a comparative analysis with its structural isomers and other related heptanols reveals a range of biological effects, from antifungal properties to pheromonal communication in insects. These activities are often highly dependent on the specific isomeric structure of the alcohol.
One of the well-documented biological activities of a structurally related heptanol (B41253) is the antifungal property of 2-Heptanol. Research has demonstrated its efficacy against the fungus Botrytis cinerea, a common pathogen that causes gray mold on various plants, including tomatoes. The antifungal mechanism of 2-Heptanol involves the disruption of the fungal cell membrane and interference with amino acid metabolism, ultimately leading to cell death. Studies have shown that 2-Heptanol can inhibit the mycelial growth of B. cinerea both in laboratory settings and on produce. This compound is a volatile organic compound produced by various microorganisms and plants.
In contrast to the protective role of 2-Heptanol in plants, other heptanol isomers play a crucial role in insect communication as pheromones. Specifically, stereoisomers of 4-methyl-3-heptanol (B77350) are known to be major components of aggregation pheromones in bark beetles and trail pheromones in ants. The biological activity of these pheromones is highly stereospecific. For instance, in the almond bark beetle, Scolytus amygdali, the (3S,4S)-4-methyl-3-heptanol isomer acts as the main component of the aggregation pheromone, attracting other beetles. Conversely, the (3R,4S)- and (3R,4R)-4-methyl-3-heptanols have been found to be inhibitory. This demonstrates that subtle changes in the stereochemistry of the molecule can drastically alter its biological function from attraction to repulsion.
The biological activities of branched-chain saturated alcohols, a category that includes this compound and its isomers, have also been assessed for their safety as fragrance ingredients. These assessments indicate that while some of these alcohols may cause irritation at high concentrations, they are generally considered safe at the low levels used in consumer products. The toxicity of branched-chain higher alcohols can vary, with some studies indicating that they can be toxic to microbes, a property that is being explored for the production of biofuels.
The following table provides a comparative overview of the documented biological activities of this compound and its structurally related heptanols.
Interactive Data Table: Comparative Biological Activities of Heptanol Isomers
| Compound Name | Biological Activity | Organism(s) Affected | Mechanism of Action (if known) |
| 2-Heptanol | Antifungal | Botrytis cinerea | Accelerates amino acid metabolism and retards membrane transport |
| 4-methyl-3-heptanol | Aggregation Pheromone | Scolytus amygdali (Almond bark beetle) | Attracts other individuals of the same species |
| (3R,4S)-4-methyl-3-heptanol | Pheromone (Inhibitory) | Scolytus amygdali (Almond bark beetle) | Inhibits the aggregation response |
| (3R,4R)-4-methyl-3-heptanol | Pheromone (Inhibitory) | Scolytus amygdali (Almond bark beetle) | Inhibits the aggregation response |
This comparative analysis highlights the diverse biological roles that structurally similar heptanols can play, governed by their specific molecular architecture. While direct research on this compound is limited, the activities of its relatives provide a framework for understanding its potential biological significance.
Advanced Characterization Techniques and Computational Studies
Spectroscopic Analysis in Chemical Research
Spectroscopy is a powerful tool for probing the molecular structure, bonding, and dynamics of chemical compounds. For 2,4-dimethyl-3-heptanol, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are especially crucial for characterizing its associative properties and motional dynamics in the liquid state.
Infrared spectroscopy is highly sensitive to the vibrational modes of molecules, making it an excellent method for studying hydrogen bonding. The hydroxyl (OH) group in this compound is a strong hydrogen bond donor and acceptor, leading to the formation of intermolecular associates.
The O-H stretching vibration is a particularly sensitive probe of hydrogen bonding. In a non-interacting (monomeric) alcohol, the O-H stretching band appears as a sharp peak at a relatively high frequency (typically around 3600-3650 cm⁻¹). However, in the liquid state, where molecules of this compound associate through hydrogen bonds, this band becomes significantly broadened and shifts to lower frequencies (typically 3200-3400 cm⁻¹).
This broadening and red-shift are indicative of the formation of a network of hydrogen-bonded species, including dimers, trimers, and larger oligomers. The variety of these different-sized aggregates, each with a slightly different O-H bond strength, results in a wide distribution of vibrational frequencies, which merge to form a single broad absorption band. Studies on related n-alcohols have shown that as the extent of hydrogen bonding increases, the O-H stretching band shifts to lower wavenumbers, signifying a weakening of the O-H covalent bond and the formation of stronger intermolecular hydrogen bonds.
| Species | Typical O-H Stretching Frequency (cm⁻¹) | Characteristics |
|---|---|---|
| Monomer (Gas Phase) | ~3600 | Sharp, narrow band indicating free, non-hydrogen-bonded OH groups. |
| Hydrogen-Bonded Oligomers (Liquid) | 3200 - 3400 | Broad, intense band resulting from a distribution of hydrogen bond strengths in various aggregates (dimers, trimers, etc.). |
The structure of this compound features significant alkyl branching around the hydroxyl group. This steric hindrance plays a critical role in determining the extent and nature of hydrogen-bonded aggregation. Compared to linear alcohols like n-heptanol, the bulky methyl groups in this compound restrict the ability of molecules to approach each other and form large, ordered hydrogen-bonded networks.
NMR spectroscopy provides detailed information about the local chemical environment and dynamic processes of nuclei within a molecule. For this compound, NMR relaxation studies are particularly insightful for understanding its complex molecular motions.
Spin-lattice relaxation (T₁) is the process by which nuclear spins return to thermal equilibrium after being excited by a radiofrequency pulse. The T₁ relaxation time is sensitive to molecular motions that occur at or near the NMR Larmor frequency. By measuring T₁ values for different nuclei (like ¹H and ²H), it is possible to probe the dynamics of different parts of the molecule.
In a study of the closely related and structurally similar 4-methyl-3-heptanol (B77350) (4M3H), researchers compared the ¹H and ²H spin-lattice relaxation times to understand its molecular dynamics. In these experiments, the hydroxyl proton is replaced with a deuteron (B1233211) (²H), allowing the dynamics of the hydroxyl group to be studied independently of the protons on the alkyl chain.
| Nucleus | Compound | Larmor Frequency (MHz) | T₁ Minimum Temperature (K) | Inferred Dynamics |
|---|---|---|---|---|
| ¹H (Alkyl Protons) | 4-methyl-3-heptanol | 54 | 254 | Overall molecular tumbling |
| ²H (Hydroxyl Deuteron) | 4-methyl-3-heptanol-d | 46 | 254 | Reorientation of the OH group, coupled to molecular tumbling |
Data from a study on the analogous compound 4-methyl-3-heptanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Conformation
Computational Chemistry and Molecular Modeling
Computational methods provide valuable insights into the molecular properties and behavior of this compound, complementing experimental data.
Quantum-chemical simulations are employed to study the non-covalent interactions that govern the formation of molecular aggregates or clusters of alcohol molecules. For alcohols, hydrogen bonding is the primary force driving this aggregation, significantly influencing properties like boiling point and viscosity. researchgate.net
Using methods like Density Functional Theory (DFT), researchers can model the formation of various chain-like and cyclic clusters of alcohol molecules. researchgate.net These simulations calculate the optimized geometry and interaction energies of these aggregates. For instance, studies on n-heptanol have shown that its molecules can associate to form oligomers, with pentamers being a notable form, and there is no significant energy difference between linear and cyclic structures. researchgate.net The branching and steric hindrance in molecules like this compound are expected to strongly influence this aggregation behavior. researchgate.net
By comparing the calculated vibrational spectra (e.g., IR spectra) of the most stable cluster structures with experimental spectra, the accuracy of the computational models can be verified. researchgate.net The OH-stretching band in the IR spectrum is particularly sensitive to hydrogen bonding and provides a good indicator of the extent and nature of molecular aggregation. researchgate.netresearchgate.net
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. bas.bgnih.gov QSPR models establish a mathematical relationship between calculated molecular descriptors and experimentally determined properties. mdpi.comjcsp.org.pk
Molecular Connectivity Indices (MCIs) are a type of topological index that numerically describes the size, branching, and shape of a molecule based on its non-hydrogen atom connectivity. acs.orglookchemmall.com These indices are derived from the molecular graph and have been successfully used in QSPR studies to predict various properties of alcohols, such as boiling point, molar volume, and water solubility. acs.orgkg.ac.rsasianpubs.org
Modified MCIs have been developed to better distinguish between isomers and account for the presence of heteroatoms, leading to improved correlation accuracy in QSPR models. acs.org These indices are calculated based on a modified adjacency matrix that considers the chemical nature of the atoms. acs.org For a molecule like this compound, different orders of MCIs can be calculated to capture various structural features.
QSPR models using MCIs and other descriptors can predict a wide range of properties for aliphatic alcohols. mdpi.comkg.ac.rsnih.gov By developing multiple linear regression (MLR) models, researchers have successfully predicted properties like boiling point, molar refraction, water solubility (logW), and the n-octanol-water partition coefficient (logP). mdpi.comkg.ac.rs These models often show high correlation coefficients (R > 0.99), indicating their reliability. mdpi.comnih.govresearchgate.net
For example, a QSPR study on a large set of alcohols demonstrated that a model incorporating a novel edge connectivity index, an alcohol-type parameter, and an alcohol-distance parameter could accurately predict these properties. kg.ac.rs The predictive power of these models is often validated using cross-validation techniques like the leave-one-out method. kg.ac.rs Such predictive analytics are invaluable for estimating the properties of new or untested compounds, thereby guiding experimental efforts and risk assessment. bas.bg
The table below summarizes some of the physicochemical properties of aliphatic alcohols that can be predicted using QSPR models.
| Physicochemical Property | QSPR Model Application | Reference |
|---|---|---|
| Normal Boiling Point (BP) | Predicted using MCI and other topological indices. | kg.ac.rsnih.govnih.gov |
| Molar Volume (MV) | Correlated with MCI and atom-type indices. | kg.ac.rsnih.gov |
| Molar Refraction (MR) | Modeled using modified Xu and AI indices. | kg.ac.rsnih.gov |
| Water Solubility (logW or log(1/S)) | Predicted using various molecular descriptors including MCI. | mdpi.comjcsp.org.pkkg.ac.rsunlp.edu.ar |
| n-Octanol-Water Partition Coefficient (logP) | Modeled using MCI and other topological indices. | mdpi.comkg.ac.rsscielo.org.ar |
| Chromatographic Retention Indices (RI) | Predicted on different polar stationary phases. | mdpi.comnih.gov |
Applications in Advanced Organic Synthesis and Chemical Research
Utility as a Chiral Auxiliary in Asymmetric Synthesis
In the realm of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule, chiral auxiliaries are indispensable tools. These are chiral compounds that are temporarily incorporated into a non-chiral substrate to guide a chemical reaction towards the formation of a single enantiomer or diastereomer of the product. While not as commonly cited as other auxiliaries, the structural features of 2,4-dimethyl-3-heptanol and related structures suggest their potential utility in this capacity. The principles of asymmetric synthesis often rely on the steric hindrance and electronic properties of the chiral auxiliary to control the approach of reagents to the substrate. iupac.org
Stereoselective Transformations and Induction of Chirality
Stereoselective transformations are reactions that favor the formation of one stereoisomer over another. The induction of chirality refers to the process by which a chiral influence, such as a chiral auxiliary, directs the formation of a new stereocenter in a molecule with a high degree of stereochemical control. iupac.org The effectiveness of a chiral auxiliary is determined by its ability to create a diastereomeric intermediate that exhibits a significant energy difference between the transition states leading to the different stereoisomeric products. This energy difference dictates the stereochemical outcome of the reaction. The development of new C2-symmetric 2,2′-bipyridinediol derivatives, for example, has been a focus in optimizing chiral induction in metal-assisted asymmetric catalysis. rsc.org
Diastereoselective Reactions (e.g., Aldol (B89426) Sequences)
Diastereoselective reactions are a cornerstone of organic synthesis, enabling the construction of complex molecules with multiple stereocenters. researchgate.net The aldol reaction, which forms a β-hydroxy ketone or aldehyde, is a powerful carbon-carbon bond-forming reaction where stereoselectivity is often crucial. nih.govmsu.edu Chiral auxiliaries can be employed to control the stereochemical outcome of aldol reactions, leading to the preferential formation of one diastereomer. For instance, the reaction of enolates with aldehydes can be directed by a chiral auxiliary to produce either syn or anti aldol products with high diastereoselectivity. researchgate.net The stereoselective preparation of syn-β-amino alcohols from β-hydroxy ketones has been achieved through the reduction of the corresponding O-benzyl oximes, demonstrating effective 1,3-chiral induction. oup.com
Role as a Chiral Synthon in Complex Molecule Construction
A chiral synthon is a stereochemically pure building block used in the synthesis of more complex chiral molecules. rug.nl These synthons contain one or more defined stereocenters and are incorporated into the target molecule, transferring their chirality. The use of chiral synthons is a fundamental strategy in the total synthesis of natural products and other biologically active compounds. rug.nl For example, optically active diols like (3S, 5S)-(-)-2,6-dimethyl-3,5-heptanediol are valuable as reagents for asymmetric synthesis, acting as both chiral auxiliaries and chiral synthons. google.com
Use as a Hydrogen Source in Dynamic Kinetic Asymmetric Transformations (DYKAT)
Dynamic kinetic asymmetric transformation (DYKAT) is a powerful strategy for converting a racemic mixture of chiral compounds into a single, enantiomerically pure product in high yield. This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible transformation. In some DYKAT processes, a hydrogen source is required. Sterically hindered alcohols that are not readily acetylated by the enzyme catalyst, such as 2,4-dimethyl-3-pentanol (B146734) and 2,6-dimethyl-4-heptanol, can serve this purpose. pnas.orgpnas.org These alcohols can help to shift the equilibrium of the reaction by providing a source of hydrogen, which can be particularly useful in ruthenium-catalyzed racemizations of alcohols. pnas.orgdiva-portal.org While this compound is not explicitly mentioned in the provided search results as a hydrogen source in DYKAT, its structural similarity to effective hydrogen donors suggests its potential for this application.
Development of Novel Reagents and Intermediates for Organic Transformations
The development of novel reagents and intermediates is crucial for advancing the field of organic synthesis, enabling new reaction pathways and the efficient construction of complex molecules. This compound and its derivatives can serve as intermediates in the synthesis of more complex compounds. The reactivity of its hydroxyl group allows for a variety of transformations, making it a versatile building block. For instance, the development of DYKAT protocols for γ-amino alcohols has led to the synthesis of enantio- and diastereomerically pure products, showcasing the creation of valuable chiral intermediates. diva-portal.org
Future Directions and Research Perspectives
Development of Enantioselective Synthesis for Pure Stereoisomers
The presence of two chiral centers in 2,4-Dimethyl-3-heptanol means it can exist as four distinct stereoisomers. The biological activity of such molecules is often dependent on their specific stereochemistry. ontosight.ai Consequently, the development of methods to selectively synthesize pure stereoisomers is a critical research frontier.
Current research has indicated the viability of asymmetric synthesis to produce enantiomerically pure forms of this alcohol. Promising strategies include the enantioselective hydrogenation of prochiral ketone precursors using chiral catalysts, such as ruthenium complexes paired with BINAP ligands. However, these methods often result in modest enantiomeric excess (ee), highlighting the need for more efficient catalysts.
Future work will likely focus on several key areas:
Dynamic Kinetic Resolution (DKR): This technique, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, offers a pathway to a theoretical 100% yield of a single stereoisomer. diva-portal.org The use of lipases, such as Candida antarctica lipase (B570770) B (CALB), in combination with racemization catalysts like Bäckvall's catalyst, could be optimized for 2,4-dimethyl-3-heptanone (B91281). diva-portal.org
Asymmetric Homologation: The Matteson homologation, utilizing chiral boronic esters, provides a powerful tool for stereoselective carbon-carbon bond formation. mdpi.com Research into applying this method could enable the sequential and highly controlled construction of the chiral centers in this compound, leading to very high diastereomeric and enantiomeric purity. mdpi.com
Novel Chiral Catalysts: The exploration of new transition metal catalysts and ligands is essential. For instance, novel ruthenium-phosphonate complexes could be developed for more effective asymmetric transfer hydrogenation or other enantioselective transformations. diva-portal.org
| Synthesis Strategy | Catalyst/Reagent Example | Potential Advantage |
| Asymmetric Hydrogenation | Ruthenium-BINAP complexes | Direct conversion of prochiral ketones |
| Dynamic Kinetic Resolution | Candida antarctica lipase B + Ru-catalyst | High theoretical yield of a single enantiomer |
| Matteson Homologation | Chiral boronic esters | High stereocontrol over multiple chiral centers |
In-depth Elucidation of Biological Mechanisms of Action
Preliminary studies have suggested that this compound possesses a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects. However, the precise molecular mechanisms underlying these activities are not well understood. As a relatively simple alcohol, its interactions are likely driven by its ability to form hydrogen bonds with biomolecules like proteins and enzymes, potentially altering their structure and function. smolecule.com
Future research should aim for a more detailed understanding through:
Target Identification: Employing techniques such as affinity chromatography and proteomics to identify the specific enzymes, receptors, or other protein targets with which the different stereoisomers of this compound interact.
Enzymatic Assays: Investigating its role as a substrate or inhibitor for various enzymes, particularly those involved in metabolic pathways like alcohol metabolism.
Cellular Studies: Using cell-based assays to explore its effects on specific signaling pathways. For example, its reported cytotoxicity against HepG2 liver cancer cells warrants further investigation into the induced apoptotic or necrotic pathways.
Stereochemistry-Activity Relationships: Systematically synthesizing and testing all four stereoisomers to determine how chirality influences biological efficacy and target specificity. ontosight.ai
Green Chemistry Approaches for Sustainable Synthesis
Moving towards more environmentally friendly chemical processes is a global imperative. The synthesis of this compound can be improved by incorporating the principles of green chemistry.
Key research directions include:
Biocatalysis: Expanding on the promising use of alcohol dehydrogenases for the synthesis of this compound. These enzymatic reactions occur in aqueous media under mild conditions and offer high selectivity, reducing the need for hazardous reagents and solvents. Further optimization is needed to enhance their viability for industrial-scale production.
Heterogeneous Catalysis: Developing robust, reusable heterogeneous catalysts for the synthesis. For instance, bifunctional catalysts comprising a transition metal (like Platinum or Copper) on a solid support (like Alumina) can be used for one-step hydrodeoxygenation of ketone precursors. mdpi.com This approach simplifies purification, minimizes waste, and aligns with green chemistry goals of process intensification.
Use of Greener Reagents: Investigating the use of hydrogen gas as a clean reducing agent in catalytic hydrogenation processes, which produces only water as a byproduct. pnas.org
| Green Approach | Example | Benefit |
| Biocatalysis | Alcohol dehydrogenases, Lipases | Mild conditions, high selectivity, reduced waste |
| Heterogeneous Catalysis | Pt/Al₂O₃ | Catalyst reusability, simplified workup |
| Alternative Reagents | H₂ gas for hydrogenation | Clean byproduct (water) |
Advanced Computational Design and Prediction of Novel Derivatives
Computational chemistry offers powerful tools for accelerating the discovery and development of new chemical entities. These methods can be applied to design novel derivatives of this compound with enhanced or targeted properties.
Future research in this area would involve:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models using topological descriptors like the eccentric connectivity index to predict the biological activity of hypothetical derivatives. acs.org This allows for the virtual screening of large libraries of compounds to prioritize the most promising candidates for synthesis.
Molecular Docking: Simulating the interaction of this compound and its potential derivatives with the active sites of identified biological targets. This can provide insights into the structural basis of its activity and guide the design of more potent inhibitors or substrates.
Prediction of Physicochemical Properties: Using computational methods like Density Functional Theory (DFT) to predict key properties of new derivatives, such as boiling point, solubility, and spectral characteristics (e.g., ORD, ECD). researchgate.net This can aid in the design of molecules with desirable pharmaceutical or industrial profiles.
Exploration of New Synthetic Transformations and Catalytic Systems
The discovery of novel reactions and catalytic systems is fundamental to advancing organic synthesis. For a molecule like this compound, this involves creating its carbon skeleton and installing the hydroxyl group with greater efficiency and selectivity.
Prospective research areas include:
Bifunctional Catalysis: Designing novel catalytic systems that combine multiple functions in a single pot. An example is a heterogeneous catalyst that couples a racemizing transition metal complex with a stereoselective enzyme, enabling efficient dynamic kinetic resolutions. diva-portal.org
Catalytic C-C Bond Formation: Exploring modern cross-coupling and homologation reactions to build the heptanol (B41253) backbone. The development of new catalytic, enantioselective homologation methods, such as those using lithium-isothiourea-borate complexes, could provide new routes to chiral building blocks for the synthesis. mdpi.com
Flow Chemistry: Translating existing and new synthetic methods to continuous flow systems. Flow chemistry can offer improved safety, efficiency, and scalability for reactions involving hazardous reagents or unstable intermediates, representing a significant advancement over traditional batch processing.
Q & A
Basic: What are the key identifiers and purity considerations for 2,4-Dimethyl-3-heptanol in research settings?
Answer:
this compound (CAS: 19549-72-5) is a branched-chain alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.25 g/mol . Key identifiers include:
- IUPAC Name : 2,4-dimethylheptan-3-ol
- SMILES : CCCC(C)C(C(C)C)O
- InChI Key : PSCLFHNWSAXNJL-UHFFFAOYSA-N
For research use, purity ≥98% is typical, with erythro and threo diastereomers often supplied as a mixture . Validate purity via gas chromatography (GC) or nuclear magnetic resonance (NMR), referencing spectral libraries for isomer identification .
Basic: How should this compound be safely handled and stored?
Answer:
- Handling : Use PPE (gloves, goggles) to avoid inhalation, skin contact, or eye exposure. In case of contact, rinse with water for ≥15 minutes and consult a physician .
- Storage : Keep in a cool, dry place under inert gas (e.g., argon) to prevent oxidation. Store away from ignition sources due to flammability risks .
Intermediate: What spectroscopic methods confirm the structure of this compound and its isomers?
Answer:
- Infrared (IR) Spectroscopy : Compare peaks to reference data (e.g., Coblentz Society spectra). Key bands include O-H stretching (~3350 cm⁻¹) and C-O vibrations (~1050–1100 cm⁻¹) .
- Mass Spectrometry (MS) : Base peak at m/z 144 (molecular ion) and fragments at m/z 71 (C₅H₁₁⁺) and m/z 57 (C₄H₉⁺) .
- NMR : Use ¹H/¹³C NMR to distinguish erythro (axial hydroxyl) and threo (equatorial hydroxyl) isomers via coupling constants and splitting patterns .
Advanced: How can erythro and threo diastereomers of this compound be separated?
Answer:
- Chromatography : Use chiral stationary phases in HPLC or GC. Optimize mobile phase polarity (e.g., hexane/ethanol gradients) .
- Crystallization : Exploit differences in solubility by cooling saturated solutions in ethanol or acetone. Monitor purity via differential scanning calorimetry (DSC) for melting point discrepancies .
Advanced: What thermodynamic properties are critical for modeling this compound in industrial processes?
Answer:
Use these values in equations of state (e.g., Peng-Robinson) for phase behavior predictions .
Advanced: How can contradictions in reported boiling points for this compound be resolved?
Answer:
Discrepancies (e.g., 428.15 K vs. 448.65 K) arise from isomer mixtures or impurities . Resolve by:
Purification : Distill under reduced pressure (e.g., 0.10 bar yields 371.7 K ).
Isomer-Specific Analysis : Use GC-MS with chiral columns to isolate and characterize individual diastereomers .
Advanced: Is there evidence of this compound in natural biochemical pathways?
Answer:
While not directly observed, methylation of 3-heptanol intermediates (e.g., using S-adenosyl methionine) in insects like Encosternum delegorguei suggests potential biosynthetic routes . Validate via isotopic labeling and LC-MS/MS in metabolic studies .
Advanced: How can computational methods predict physical properties of this compound?
Answer:
- Group Contribution Methods : Estimate critical properties (Tc, Pc) using Joback or Crippen methods .
- Molecular Dynamics (MD) : Simulate viscosity and diffusion coefficients using force fields (e.g., OPLS-AA) .
- Quantum Mechanics (QM) : Calculate IR/Raman spectra via DFT (e.g., B3LYP/6-31G*) and compare to experimental data .
Advanced: What chromatographic techniques evaluate the purity of this compound?
Answer:
- GC-FID : Use a DB-5 column (30 m × 0.25 mm) with He carrier gas. Isolate impurities (e.g., ketone byproducts) via retention time matching .
- HPLC-UV : Employ a C18 column and gradient elution (water/acetonitrile) to detect hydroxylated degradation products .
Advanced: What role does this compound play in organic reaction mechanisms?
Answer:
As a tertiary alcohol, it participates in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
